Cas no 152009-44-4 (Ethyl Thiomorpholine-2-carboxylate)
Ethyl Thiomorpholine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl thiomorpholine-2-carboxylate
- 2-Thiomorpholinecarboxylic acid ethyl ester
- thiomorpholinecarboxylic acid ethyl ester
- EthylThiomorpholine-2-carboxylate
- 6815AJ
- TRA0072307
- SY016104
- SCHEMBL5192466
- CGA00944
- MFCD20134212
- AKOS022184157
- AS-32572
- DB-023915
- 152009-44-4
- AMY9022
- A884044
- CS-0208747
- Ethyl Thiomorpholine-2-carboxylate
-
- MDL: MFCD20134212
- Inchi: 1S/C7H13NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3
- InChI Key: VJRQGYGWAYZJHI-UHFFFAOYSA-N
- SMILES: S1CCNCC1C(=O)OCC
Computed Properties
- Exact Mass: 175.06669983g/mol
- Monoisotopic Mass: 175.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6
- XLogP3: 0.5
Ethyl Thiomorpholine-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
Ethyl Thiomorpholine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04431-25g |
Ethyl ThioMorpholine-2-carboxylate |
152009-44-4 | 95% | 25g |
$1250 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01235-1g |
Ethyl thiomorpholine-2-carboxylate |
152009-44-4 | 95% | 1g |
¥2809.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01235-250mg |
Ethyl thiomorpholine-2-carboxylate |
152009-44-4 | 95% | 250mg |
¥1259.0 | 2023-09-05 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40792-1g |
Ethyl Thiomorpholine-2-carboxylate |
152009-44-4 | 97% | 1g |
1529.00 | 2021-07-04 | |
| Alichem | A449036809-1g |
Ethyl thiomorpholine-2-carboxylate |
152009-44-4 | 95% | 1g |
445.50 USD | 2021-06-15 | |
| Alichem | A449036809-5g |
Ethyl thiomorpholine-2-carboxylate |
152009-44-4 | 95% | 5g |
584.10 USD | 2021-06-15 | |
| Alichem | A449036809-25g |
Ethyl thiomorpholine-2-carboxylate |
152009-44-4 | 95% | 25g |
2,044.35 USD | 2021-06-15 | |
| Chemenu | CM163399-1g |
Ethyl thiomorpholine-2-carboxylate |
152009-44-4 | 95% | 1g |
$421 | 2021-08-05 | |
| Apollo Scientific | OR952686-1g |
Ethyl thiomorpholine-2-carboxylate |
152009-44-4 | 95% | 1g |
£495.00 | 2024-05-23 | |
| Chemenu | CM163399-250mg |
Ethyl thiomorpholine-2-carboxylate |
152009-44-4 | 95%+ | 250mg |
$*** | 2023-03-31 |
Ethyl Thiomorpholine-2-carboxylate Suppliers
Ethyl Thiomorpholine-2-carboxylate Related Literature
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Ethyl Thiomorpholine-2-carboxylate
Ethyl Thiomorpholine-2-carboxylate (CAS No. 152009-44-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl Thiomorpholine-2-carboxylate, a compound with the chemical formula C₇H₁₁NO₂S, is a significant intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its molecular structure, featuring a thiomorpholine ring, makes it a valuable building block for medicinal chemists. This compound, identified by its unique CAS number 152009-44-4, has garnered attention in recent years due to its utility in the development of novel therapeutic agents.
The thiomorpholine moiety in Ethyl Thiomorpholine-2-carboxylate contributes to its remarkable chemical properties, including high reactivity and versatility in forming stable bonds with other molecules. These characteristics make it an indispensable component in the synthesis of complex organic compounds. In particular, its role in the development of bioactive molecules has been extensively explored in academic and industrial research.
Recent studies have highlighted the compound's potential in the synthesis of antimicrobial agents and anticancer drugs. The thiomorpholine ring's ability to interact with biological targets has opened new avenues for drug discovery. For instance, researchers have demonstrated its efficacy in designing molecules that can inhibit bacterial enzymes, thereby offering promising solutions against antibiotic-resistant strains.
In addition to its applications in antibiotic development, Ethyl Thiomorpholine-2-carboxylate has been utilized in the synthesis of neurological therapeutics. The compound's structural similarity to certain natural products has allowed scientists to develop derivatives that target specific neurological pathways. These derivatives are being investigated for their potential to treat conditions such as Alzheimer's disease and Parkinson's disease.
The pharmaceutical industry has also leveraged Ethyl Thiomorpholine-2-carboxylate in the development of cardiovascular drugs. Its ability to modulate enzyme activity and protein interactions has made it a key component in synthesizing molecules that can regulate blood pressure and cholesterol levels. Several clinical trials are currently underway to evaluate the efficacy of these novel compounds derived from Ethyl Thiomorpholine-2-carboxylate.
Beyond pharmaceutical applications, Ethyl Thiomorpholine-2-carboxylate plays a crucial role in the synthesis of specialty chemicals used in various industries. Its derivatives have been employed in the production of polymers, coatings, and adhesives due to their excellent adhesion properties and stability under various conditions. This versatility underscores the compound's importance as a chemical intermediate.
The synthesis of Ethyl Thiomorpholine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial use. Researchers continue to explore innovative synthetic routes to optimize yield and purity, ensuring that this compound remains a cornerstone in chemical synthesis.
The environmental impact of producing Ethyl Thiomorpholine-2-carboxylate is another area of focus. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. These initiatives align with global trends toward sustainable chemistry and highlight the compound's significance as a target for innovation.
In conclusion, Ethyl Thiomorpholine-2-carboxylate (CAS No. 152009-44-4) is a multifaceted compound with broad applications in pharmaceuticals and specialty chemicals. Its unique structural features and reactivity make it an invaluable intermediate for drug discovery and industrial processes. As research continues to uncover new uses for this compound, its importance is likely to grow, further solidifying its role as a key player in modern chemical synthesis.
152009-44-4 (Ethyl Thiomorpholine-2-carboxylate) Related Products
- 828936-65-8(Propanoic acid, 3-amino-2-(methylthio)-, methyl ester)
- 134676-16-7(L-Phenylalaninamide,trans-3-propyl-L-prolyl-L-a-aspartyl-Na-methyl-,phenylmethyl ester, monohydrochloride (9CI))
- 88492-50-6(Thiomorpholine-2-carboxylic acid hydrochloride)
- 84099-74-1(Ethyl 3-oxothiomorpholine-2-carboxylate)
- 1864060-93-4(Ethyl Thiomorpholine-2-carboxylate Hydrochloride)
- 96904-97-1(2-Thiomorpholinecarboxylic acid, 3-oxo-4-propyl-, ethyl ester)
- 96905-05-4(2-Thiomorpholinecarboxylic acid, 4,6-dimethyl-3-oxo-, ethyl ester)
- 2097800-27-4(Ethyl 4-ethylthiomorpholine-2-carboxylate)
- 134676-66-7(2-Thiomorpholinecarboxylicacid(9CI))
- 107904-02-9(4-Thiomorpholinepropanoic acid, 2-(ethoxycarbonyl)-, ethyl ester, (±)-)